molecular formula C22H18N4O3S B15179948 3-((2-Anilino-1-naphthyl)azo)-4-hydroxybenzenesulphonamide CAS No. 79817-65-5

3-((2-Anilino-1-naphthyl)azo)-4-hydroxybenzenesulphonamide

Cat. No.: B15179948
CAS No.: 79817-65-5
M. Wt: 418.5 g/mol
InChI Key: VXKOKPOHVKXVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Anilino-1-naphthyl)azo)-4-hydroxybenzenesulphonamide is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes an aniline group, a naphthyl group, and a sulphonamide group, contributing to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Anilino-1-naphthyl)azo)-4-hydroxybenzenesulphonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-anilino-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-hydroxybenzenesulphonamide under alkaline conditions to yield the final azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Anilino-1-naphthyl)azo)-4-hydroxybenzenesulphonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-((2-Anilino-1-naphthyl)azo)-4-hydroxybenzenesulphonamide has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in vivo, leading to the release of active amines that interact with cellular targets. These interactions can affect various biochemical pathways, including enzyme inhibition and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Disodium [6-[(2-anilino-1-naphthyl)azo]-2,4-dinitrophenolato(2-)][3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulphonato(3-)]chromate(2-)
  • 2-[({3-[(2-Anilino-1-naphthyl)diazenyl]-4-hydroxyphenyl}sulfonyl)amino]benzoic acid

Uniqueness

3-((2-Anilino-1-naphthyl)azo)-4-hydroxybenzenesulphonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility compared to similar compounds.

Properties

CAS No.

79817-65-5

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

3-[(2-anilinonaphthalen-1-yl)diazenyl]-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C22H18N4O3S/c23-30(28,29)17-11-13-21(27)20(14-17)25-26-22-18-9-5-4-6-15(18)10-12-19(22)24-16-7-2-1-3-8-16/h1-14,24,27H,(H2,23,28,29)

InChI Key

VXKOKPOHVKXVHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.